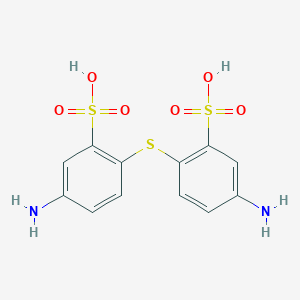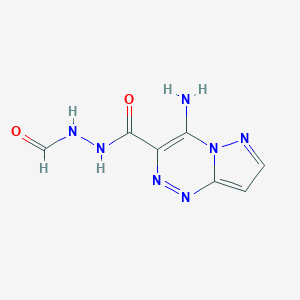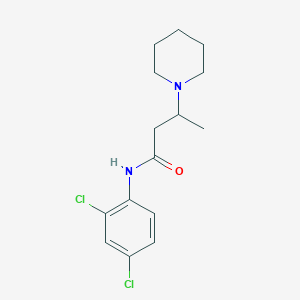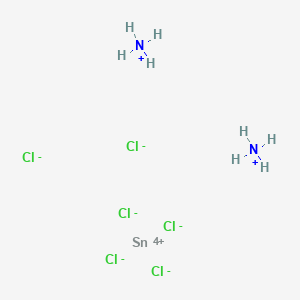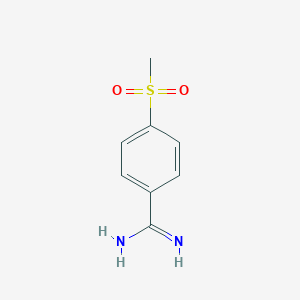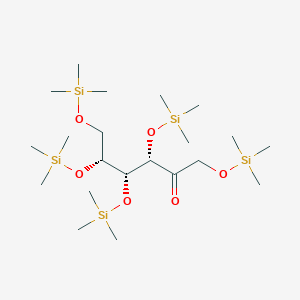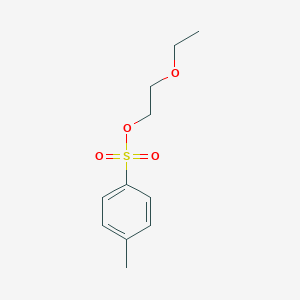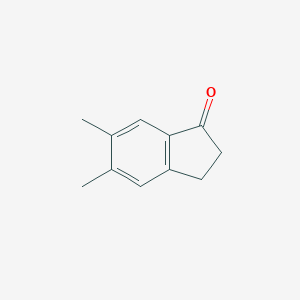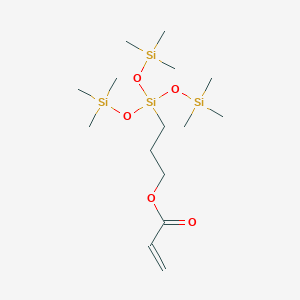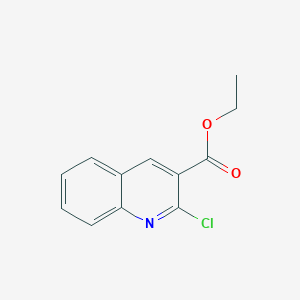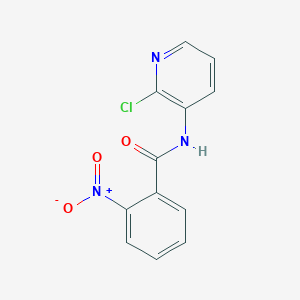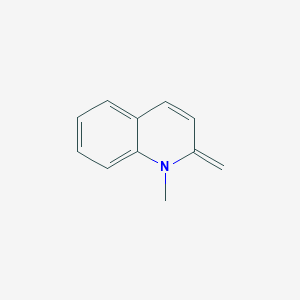
Quinoline, 1,2-dihydro-1-methyl-2-methylene-(8CI,9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline, 1,2-dihydro-1-methyl-2-methylene-(8CI,9CI) is a heterocyclic organic compound that belongs to the class of nitrogen-containing bicyclic aromatic compounds. It is an important building block in the synthesis of various biologically active compounds.
Wirkmechanismus
The mechanism of action of Quinoline, 1,2-dihydro-1-methyl-2-methylene-(8CI,9CI) is not well understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in various metabolic pathways. It has also been suggested that it may interact with DNA and RNA, leading to the inhibition of protein synthesis.
Biochemische Und Physiologische Effekte
Quinoline, 1,2-dihydro-1-methyl-2-methylene-(8CI,9CI) has been shown to exhibit various biochemical and physiological effects. It has been reported to have antimalarial, antitumor, and anti-inflammatory activities. It has also been shown to exhibit antimicrobial, antioxidant, and neuroprotective activities.
Vorteile Und Einschränkungen Für Laborexperimente
Quinoline, 1,2-dihydro-1-methyl-2-methylene-(8CI,9CI) has several advantages and limitations for lab experiments. One of the advantages is that it is readily available and relatively inexpensive. It is also easy to handle and store. However, one of the limitations is that it is toxic and requires special handling and disposal procedures. It is also highly reactive and can be difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Quinoline, 1,2-dihydro-1-methyl-2-methylene-(8CI,9CI). One of the potential areas of research is the development of new synthetic methods for the compound. Another area of research is the investigation of its potential as a fluorescent probe for the detection of metal ions. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent for various diseases.
Synthesemethoden
Quinoline, 1,2-dihydro-1-methyl-2-methylene-(8CI,9CI) can be synthesized through several methods. One of the commonly used methods is the Skraup synthesis, which involves the condensation of aniline, glycerol, and sulfuric acid with a suitable oxidizing agent such as nitrobenzene. Another method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst.
Wissenschaftliche Forschungsanwendungen
Quinoline, 1,2-dihydro-1-methyl-2-methylene-(8CI,9CI) has been widely used in scientific research due to its unique chemical properties. It is an important intermediate in the synthesis of various biologically active compounds such as antimalarial drugs, antitumor agents, and anti-inflammatory agents. It has also been used as a fluorescent probe for the detection of metal ions and as a ligand in coordination chemistry.
Eigenschaften
CAS-Nummer |
16782-09-5 |
|---|---|
Produktname |
Quinoline, 1,2-dihydro-1-methyl-2-methylene-(8CI,9CI) |
Molekularformel |
C11H11N |
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
1-methyl-2-methylidenequinoline |
InChI |
InChI=1S/C11H11N/c1-9-7-8-10-5-3-4-6-11(10)12(9)2/h3-8H,1H2,2H3 |
InChI-Schlüssel |
WIKKZOOWSULEGM-UHFFFAOYSA-N |
SMILES |
CN1C(=C)C=CC2=CC=CC=C21 |
Kanonische SMILES |
CN1C(=C)C=CC2=CC=CC=C21 |
Synonyme |
Quinoline, 1,2-dihydro-1-methyl-2-methylene- (8CI,9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



